molecular formula C23H20Cl2F2N2O2S B1670946 Drinabant CAS No. 358970-97-5

Drinabant

Cat. No.: B1670946
CAS No.: 358970-97-5
M. Wt: 497.4 g/mol
InChI Key: IQQBRKLVEALROM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Drinabant, also known as AVE-1625, is a drug that acts as a selective antagonist for the Cannabinoid receptor type 1 (CB1) . The CB1 receptor is primarily located in the central nervous system and is involved in various physiological processes, including appetite regulation, pain sensation, mood, and memory .

Mode of Action

As a CB1 receptor antagonist, this compound works by binding to the CB1 receptors, thereby blocking the action of endogenous cannabinoids or other exogenous cannabinoid drugs . This blockade prevents the activation of the CB1 receptor, inhibiting the effects produced by cannabinoids .

Biochemical Pathways

It is known that the cb1 receptor plays a crucial role in the endocannabinoid system, a complex cell-signaling system involved in regulating a range of functions and processes including sleep, mood, appetite, memory, reproduction, and fertility . By blocking the CB1 receptor, this compound can potentially influence these processes.

Pharmacokinetics

It is known that the drug was administered orally in clinical trials .

Result of Action

The primary result of this compound’s action as a CB1 receptor antagonist is the reduction of the effects produced by cannabinoids. This has led to its investigation for use in conditions such as obesity, schizophrenia, Alzheimer’s disease, Parkinson’s disease, and nicotine dependence . Its development was discontinued due to the observation of severe psychiatric side effects, including anxiety, depression, and thoughts of suicide in patients treated with the drug .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

Drinabant is synthesized through a multi-step process involving the formation of key intermediates. The synthesis begins with the preparation of 1-(bis(4-chlorophenyl)methyl)-3-azetidinylamine, which is then reacted with 3,5-difluorobenzenesulfonyl chloride to yield the final product. The reaction conditions typically involve the use of organic solvents such as dichloromethane and bases like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This would involve the use of industrial reactors, continuous flow processes, and stringent quality control measures to ensure consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

Drinabant undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in this compound.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, particularly at positions ortho and para to the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents are typical for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Drinabant has been investigated for various scientific research applications:

Comparison with Similar Compounds

Drinabant is similar to other CB1 receptor antagonists such as rimonabant. it is distinguished by its specific chemical structure and binding affinity.

Similar Compounds

    Rimonabant: Another CB1 receptor antagonist that was withdrawn from the market due to severe psychiatric side effects.

    Taranabant: A CB1 receptor antagonist with similar applications but also discontinued due to adverse effects.

    Surinabant: Another compound in the same class, investigated for similar therapeutic uses.

This compound’s uniqueness lies in its specific binding properties and the particular side effect profile observed during its clinical trials .

Properties

IUPAC Name

N-[1-[bis(4-chlorophenyl)methyl]azetidin-3-yl]-N-(3,5-difluorophenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20Cl2F2N2O2S/c1-32(30,31)29(21-11-19(26)10-20(27)12-21)22-13-28(14-22)23(15-2-6-17(24)7-3-15)16-4-8-18(25)9-5-16/h2-12,22-23H,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQQBRKLVEALROM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(C1CN(C1)C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)C4=CC(=CC(=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20Cl2F2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50189455
Record name Drinabant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50189455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

497.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

AVE-1625 is a selective and potent antagonist of cannabinoid 1 (CB1) receptors having the same mechanism of action as rimonabant.
Record name AVE-1625
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05750
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

358970-97-5
Record name Drinabant
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=358970-97-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Drinabant [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0358970975
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Drinabant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50189455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DRINABANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61S98RLL5I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Drinabant
Reactant of Route 2
Reactant of Route 2
Drinabant
Reactant of Route 3
Reactant of Route 3
Drinabant
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Drinabant
Reactant of Route 5
Reactant of Route 5
Drinabant
Reactant of Route 6
Drinabant

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.